Sigma-1 Receptor Binding Affinity: Target Compound vs. Haloperidol
The target compound binds sigma-1 receptors with a Ki of 26 nM in a [3H](+)-pentazocine competition assay using guinea pig brain homogenate [1]. Haloperidol, a prototypical sigma-1 ligand, exhibits Ki ≈ 1.4–4 nM under similar conditions [2]. While the target compound is 6–19-fold less potent, it belongs to a distinct chemotype (pyrazole-azetidine) that may offer different selectivity over sigma-2, dopamine D2, and other off-target receptors frequently engaged by butyrophenone-based ligands. This chemotype divergence is critical for researchers seeking sigma-1 engagement without the confounding polypharmacology of haloperidol.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Haloperidol: Ki = 1.4–4 nM (literature range) |
| Quantified Difference | Target compound ~6–19-fold less potent |
| Conditions | [3H](+)-pentazocine competition binding, guinea pig brain homogenate (target); radioligand binding assays per literature (haloperidol) |
Why This Matters
The distinct chemotype offers orthogonal selectivity profiles for target-based screening cascades where haloperidol's polypharmacology confounds interpretation.
- [1] BindingDB ChEMBL_200982 (CHEMBL801235): Ki = 26 nM at sigma-1 site. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=12&entryid=50036246 View Source
- [2] Walker JM, Bowen WD, Walker FO, Matsumoto RR, De Costa B, Rice KC. Sigma receptors: biology and function. Pharmacol Rev. 1990;42(4):355-402. PMID: 1964225. View Source
